Mmp-8 inhibitor i

Description

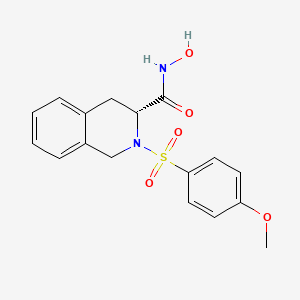

MMP-8 Inhibitor I (CAS 236403-25-1) is a synthetic compound designed to selectively inhibit matrix metalloproteinase-8 (MMP-8), a zinc-dependent endopeptidase involved in extracellular matrix remodeling and inflammatory processes. Structurally, it incorporates functional groups that interact with the zinc ion in the MMP-8 active site and hydrophobic regions adjacent to the catalytic domain, enhancing binding affinity . Preclinical studies demonstrate its efficacy in reducing neuroinflammatory symptoms in experimental autoimmune encephalomyelitis (EAE) models, particularly when administered early in disease progression . However, it exhibits off-target inhibition of related MMPs (e.g., MMP-9, MMP-13), necessitating further optimization for absolute specificity .

Properties

Molecular Formula |

C17H18N2O5S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(3R)-N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)/t16-/m1/s1 |

InChI Key |

PPELJLBDXLMTEW-MRXNPFEDSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NO |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Synthesis Protocol

The tether-MAP sequence (NCC-SWLAYPGAVSYRG) is assembled on a resin using Fmoc chemistry. Key steps include:

- Deprotection : Fmoc groups are removed with 20% piperidine in dimethylformamide (DMF).

- Coupling : Amino acids are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled in a 4-fold molar excess.

- Cleavage : The peptide is liberated from the resin using trifluoroacetic acid (TFA) with triisopropylsilane and water as scavengers.

Post-synthesis, reversed-phase high-performance liquid chromatography (RP-HPLC) purifies the crude product, followed by lyophilization for storage at −20°C.

Organic Synthesis of Small-Molecule Inhibitors

Small-molecule MMP-8 inhibitors, such as hydroxamate derivatives, are synthesized through multi-step organic reactions. Modifications to the arylsulfone and zinc-binding groups optimize specificity and potency.

Key Synthetic Routes

The synthesis of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (representative of MMP-8 inhibitor I) involves:

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Sulfonylation | 4-Methoxyphenylsulfonyl chloride, DCM | Introduce sulfone moiety |

| 2 | Alkylation | Isobutyl bromide, K₂CO₃, DMF | Attach hydrophobic substituent |

| 3 | Hydroxamic Acid Formation | NH₂OH·HCl, EDCI, HOBt, DIPEA | Chelate zinc ion |

Yields typically range from 60–75%, with purity validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Recombinant Production of MMP-8 for Inhibitor Screening

Recombinant MMP-8 is essential for validating inhibitor efficacy. Escherichia coli expression systems yield active enzyme through the following steps:

Cloning and Expression

The MMP-8 gene, fused with thioredoxin and polyhistidine tags, is cloned into a pET vector. BL21(DE3) cells are induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 20 hours.

Purification

- Affinity Chromatography : Ni-NTA resin captures the polyhistidine-tagged protein.

- Tag Removal : Thrombin and Factor Xa cleave fusion partners, releasing active MMP-8.

- Gel Filtration : Superdex 75 HR 10/30 column removes aggregates, achieving >90% purity.

Analytical Characterization of this compound

Rigorous analytical protocols ensure inhibitor integrity and functionality.

Spectroscopic Techniques

Biochemical Assays

- Fluorometric Activity Assay : MMP-8 activity is monitored using Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ substrate (kₐₜₜ = 0.15 s⁻¹; Kₘ = 12 μM).

- Western Blotting : Detects MMP-8 fragments (e.g., 24 kDa autolytic product) to assess inhibition efficacy.

Challenges and Optimization Strategies

Solubility and Stability

Hydrophobic inhibitors often exhibit poor aqueous solubility. Co-solvents (e.g., 10% DMSO) and PEGylation enhance bioavailability without compromising activity.

Scalability

SPPS and recombinant methods face scalability issues. Continuous-flow peptide synthesizers and high-cell-density fermentation improve yield for clinical applications.

Chemical Reactions Analysis

Types of Reactions: MMP-8 Inhibitor I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: The inhibitor can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include modified versions of this compound with altered functional groups, which can be used to study structure-activity relationships and enhance the compound’s efficacy.

Scientific Research Applications

MMP-8 Inhibitor I has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.

Biology: Employed in research on tissue remodeling, inflammation, and wound healing.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, arthritis, and cardiovascular diseases.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting MMP-8.

Mechanism of Action

MMP-8 Inhibitor I exerts its effects by binding to the active site of the MMP-8 enzyme, thereby blocking its activity. The inhibitor interacts with the zinc ion present in the enzyme’s active site, preventing the enzyme from cleaving collagen and other substrates. This inhibition of MMP-8 activity leads to reduced tissue degradation and inflammation .

Comparison with Similar Compounds

Comparison with Similar MMP-8 Inhibitors

Compound 8 (Ki = 36 ± 11 nM for MMP-13; 8500 ± 1400 nM for MMP-8)

- Selectivity : 240-fold selectivity for MMP-13 over MMP-8 due to bulky hydrophobic substitutions that exploit dynamic differences in the MMP-13 binding pocket .

- Mechanism : Competitive inhibition via zinc chelation and hydrogen bonding with MMP-13-specific residues (e.g., Arg-243, Asn-239) .

RO200-1770

- Mechanism : Active site-directed inhibition without zinc chelation.

- Limitations : Insufficient data on in vivo efficacy or cross-reactivity with other MMPs.

M8I Derivatives (Compounds 2–5)

- Optimization : Modified functional groups (e.g., hydroxamate-to-carboxylate switch in Compound 4) improve pharmacokinetics but retain partial inhibition of TNF-α over other cytokines .

- Applications : Tested in sepsis models, showing reduced proinflammatory mediator secretion.

Peptide-Based Inhibitors

Tether-MAP Peptide

- Design: Combines a metal-binding tripeptide (MAP) with a 13-amino-acid spacer for accessibility .

- Efficacy : Requires 10-fold higher concentrations than free MAP but achieves complete MMP-8 inhibition at lower doses than NNGH (a broad-spectrum inhibitor) .

- Mechanism : Zinc abstraction or direct binding to the catalytic site, inactivating MMP-8 .

Ageladine A (CAS 643020-13-7)

Key Research Findings and Data Tables

Table 1: Selectivity and Inhibition Profiles

*Estimated from relative concentration requirements.

Biological Activity

Matrix metalloproteinase-8 (MMP-8), also known as collagenase-2, plays a crucial role in various physiological and pathological processes, including inflammation, tissue remodeling, and disease progression. MMP-8 inhibitor I (M8I) has emerged as a significant compound in the modulation of MMP-8 activity, offering potential therapeutic avenues for conditions such as neuroinflammation, atherosclerosis, and other inflammatory disorders.

MMP-8 is involved in the cleavage of extracellular matrix components, particularly type I collagen. It is activated in response to inflammatory stimuli and contributes to the pathogenesis of various diseases by mediating tissue degradation and inflammatory responses. The inhibition of MMP-8 using M8I has been shown to suppress its activity effectively, leading to reduced inflammation and tissue damage.

Key Findings on Biological Activity

- Neuroinflammation : In a study involving lipopolysaccharide (LPS)-stimulated microglial cells, treatment with M8I significantly inhibited the secretion of pro-inflammatory cytokines such as TNF-α. This suggests that MMP-8 plays a pivotal role in microglial activation and that its inhibition could be a therapeutic strategy for neuroinflammatory disorders .

- Atherosclerosis : Research indicates that MMP-8 contributes to the development of atherosclerosis by promoting vascular inflammation. Inhibition of MMP-8 resulted in decreased macrophage infiltration and reduced collagen degradation in atherosclerotic lesions. Moreover, MMP-8 knockout mice exhibited lower levels of angiotensin II (a potent vasoconstrictor) and decreased vascular cell adhesion molecule-1 (VCAM-1) expression, highlighting its role in vascular pathology .

- Pulmonary Inflammation : Interestingly, studies have shown that MMP-8 can have an anti-inflammatory role in acute lung injury models. The presence of membrane-bound MMP-8 on activated polymorphonuclear cells (PMNs) appears to regulate inflammation and collagen turnover, indicating that the biological roles of MMP-8 may vary depending on the tissue context .

Case Study 1: Neuroinflammatory Disorders

In an experimental model of neuroinflammation, administration of M8I led to significant reductions in microglial activation markers and pro-inflammatory cytokines in both serum and cerebrospinal fluid. This suggests that targeting MMP-8 could mitigate neuroinflammatory responses associated with conditions like bacterial meningitis and multiple sclerosis .

Case Study 2: Atherosclerosis

In studies involving atherosclerosis-prone mice, genetic deletion of MMP-8 resulted in markedly reduced plaque formation and improved vascular health indicators. The administration of M8I similarly reduced plaque size and improved collagen content within lesions, demonstrating its potential as a therapeutic agent against cardiovascular diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What is the primary mechanism of MMP-8 inhibition by small-molecule inhibitors like MMP-8 Inhibitor I (CAS 236403-25-1)?

MMP-8 inhibitors typically target the zinc-binding active site of the enzyme. For example, peptide-based inhibitors such as H2N-PLG-NHOH (CAS 120928-08-7) coordinate with the catalytic Zn²⁺ ion, disrupting substrate hydrolysis . Similarly, tether-MAP peptides abstract Zn²⁺ from the MMP-8 active site, leading to enzyme inactivation . Methodologically, structural validation can be achieved via X-ray crystallography or ellipsometric measurements of inhibitor-enzyme interactions .

Q. Which structural features are critical for MMP-8 inhibitor specificity?

Key features include:

- A zinc-binding group (e.g., hydroxamate, carboxylate) to interact with the catalytic Zn²⁺.

- Hydrophobic moieties to occupy the S1' pocket, a flexible loop region unique to MMP-8 .

- Peptide backbones mimicking collagen substrates, as seen in H2N-Pro-Leu-Gly-NHOH (Ki = 19 μM) . Computational docking studies (e.g., molecular dynamics simulations) are essential to optimize these interactions while minimizing off-target effects on other MMPs .

Q. How do broad-spectrum MMP inhibitors like Marimastat (CAS 154039-60-8) compare to selective MMP-8 inhibitors?

Marimastat inhibits MMP-8 (IC₅₀ ~10 nM) but lacks specificity due to its broad affinity for MMP-1, -2, -3, -9, and -13 . Selective inhibitors, such as this compound, exploit structural differences in the MMP-8 S1' loop to enhance specificity. Selectivity assays using fluorogenic substrates or zymography are recommended to validate target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀/Ki values for MMP-8 inhibitors across studies?

Discrepancies often arise from assay conditions (e.g., pH, substrate type) or enzyme source (recombinant vs. tissue-derived). For example:

- Batimastat’s IC₅₀ for MMP-8 varies between 1–20 nM depending on the substrate .

- The peptide H2N-PLG-NHOH shows a Ki of 19 μM in collagenase-specific assays . Standardization using recombinant MMP-8 and consensus substrates (e.g., collagen type I) is critical. Cross-validation with orthogonal methods (e.g., surface plasmon resonance) is advised .

Q. What experimental designs are optimal for assessing MMP-8 inhibitor efficacy in vivo?

- Animal models : Use diabetic wound healing (e.g., MMP-8’s role in collagen degradation) or alkali-burned corneas to test inhibitors like ND-336 or this compound .

- Dosage : Systemic IP injection (e.g., 10 mg/kg MMP-8 inhibitor) combined with topical application mimics clinical delivery .

- Biomarkers : Measure MMP-8 activity via ELISA or gelatin zymography in tissue lysates .

Q. How can computational methods improve the design of MMP-8 inhibitors with enhanced binding affinity?

- Molecular docking : Predict binding poses using tools like AutoDock Vina. For instance, cinnamic acid derivatives show higher binding affinity (−9.45 kcal/mol) than control inhibitors in MMP-8 catalytic sites .

- Quantum mechanical/molecular dynamics (QM/MM) : Simulate Zn²⁺ coordination dynamics to refine inhibitor chelation strategies .

- Free energy calculations : Use MMGBSA to compare binding energies of analogs (e.g., bisphosphonates vs. hydroxamates) .

Q. What strategies address the challenge of MMP-8’s large, flexible binding pocket in inhibitor design?

- Peptide-based inhibitors : Longer sequences (e.g., tether-MAP) can occupy the S1' loop region, improving binding kinetics .

- Hybrid molecules : Combine zinc-binding groups with collagen-mimetic peptides to enhance substrate competition .

- Covalent inhibitors : Introduce disulfide bonds or acrylamide warheads to stabilize interactions with cysteine residues near the active site .

Methodological Considerations

Q. How should researchers validate MMP-8 inhibition in complex biological matrices (e.g., wound fluid)?

- Activity-based probes : Use fluorogenic substrates (e.g., DQ-collagen) to quantify MMP-8 activity in situ .

- Inhibitor spiking : Add known concentrations of this compound to tissue extracts and compare activity via Western blot .

- TIMP competition assays : Co-incubate inhibitors with TIMP-1 to assess competitive binding .

Q. What are the limitations of current MMP-8 inhibitor studies, and how can they be mitigated?

- Off-target effects : Use MMP knockout models or isoform-specific antibodies to confirm target engagement .

- Oral stability : For dental applications (e.g., adhesive polymers), test inhibitor stability under salivary pH using HPLC .

- Translational relevance : Prioritize inhibitors with nanomolar Ki values (e.g., ND-336 at 118.80 nM) for preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.